5-Methylhexan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

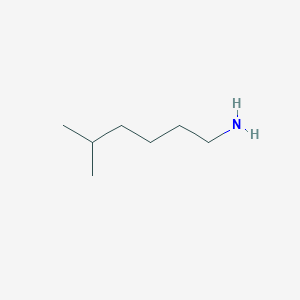

Structure

3D Structure

Properties

IUPAC Name |

5-methylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-7(2)5-3-4-6-8/h7H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKYCBKRNDJLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570720 | |

| Record name | 5-Methylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-31-0 | |

| Record name | 5-Methylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylhexan-1-amine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Methylhexan-1-amine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed information on this branched-chain aliphatic amine. This guide includes a summary of its physical and chemical properties, predicted spectroscopic data, and a detailed experimental protocol for its synthesis via reductive amination. Furthermore, this document features visualizations of the chemical structure and a general synthetic workflow to facilitate a deeper understanding of the compound.

Introduction

This compound is a primary aliphatic amine with a branched hydrocarbon chain.[1] Its structure, characterized by a hexyl backbone with a methyl group at the 5-position and a terminal amine group, imparts specific physicochemical properties that distinguish it from its linear isomers.[1] As a primary amine, the lone pair of electrons on the nitrogen atom makes it a versatile nucleophile and a weak base, rendering it a useful building block in organic synthesis.[1] Branched aliphatic amines are of particular interest in medicinal chemistry and materials science due to their ability to introduce molecular complexity and influence properties such as solubility, crystallinity, and boiling point.[1]

Chemical Structure and Identifiers

The chemical structure and identifying information for this compound are provided below.

Caption: Chemical Structure of this compound

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 4746-31-0 | [1][2] |

| Molecular Formula | C₇H₁₇N | [1][2] |

| SMILES | CC(C)CCCCN | [2][3] |

| InChI | InChI=1S/C7H17N/c1-7(2)5-3-4-6-8/h7H,3-6,8H2,1-2H3 | [2][3] |

| InChIKey | FBKYCBKRNDJLCX-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 115.22 g/mol | [1][2] |

| Monoisotopic Mass | 115.1361 Da | [2][3] |

| Topological Polar Surface Area | 26 Ų | [2][6] |

| XlogP | 1.9 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 4 | [2] |

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is limited in publicly accessible databases.[1] Therefore, the following tables present predicted ¹H and ¹³C NMR data, along with expected characteristic IR absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6, H-7 (2 x -CH₃) | 0.87 | Doublet | 6H |

| H-4 (-CH₂-) | 1.18 | Multiplet | 2H |

| H-3 (-CH₂-) | 1.32 | Multiplet | 2H |

| H-2 (-CH₂-) | 1.42 | Multiplet | 2H |

| H-5 (-CH-) | 1.51 | Multiplet | 1H |

| H-1 (-CH₂-N) | 2.68 | Triplet | 2H |

| -NH₂ | Variable | Broad Singlet | 2H |

Note: Data is based on computational predictions and actual experimental values may vary.[1]

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6, C-7 (2 x -CH₃) | 22.5 |

| C-3 (-CH₂-) | 22.8 |

| C-5 (-CH-) | 27.9 |

| C-2 (-CH₂-) | 33.7 |

| C-4 (-CH₂-) | 39.0 |

| C-1 (-CH₂-N) | 42.4 |

Note: Data is based on computational predictions and actual experimental values may vary.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a primary aliphatic amine.

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (primary amine) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium |

| N-H (primary amine) | Scissoring (Bend) | 1650-1580 | Medium |

| C-N (aliphatic amine) | Stretch | 1250-1020 | Medium-Weak |

| N-H (primary amine) | Wag | 910-665 | Strong, Broad |

| C-H (alkane) | Stretch | 2960-2850 | Strong |

| C-H (alkane) | Bend | 1470-1350 | Medium |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound (m/z = 115.22) is expected to show a molecular ion peak (M⁺). The fragmentation pattern will be dominated by α-cleavage, which is characteristic of amines. This would involve the cleavage of the C1-C2 bond, resulting in a prominent base peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion. Other fragment ions would arise from the loss of alkyl radicals from the parent molecule.

Experimental Protocols: Synthesis

A common and efficient method for the synthesis of this compound is the reductive amination of 5-methylhexanal (B128087).[1] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and ammonia (B1221849), followed by in-situ reduction with a suitable reducing agent like sodium borohydride (B1222165).[7][8][9]

Caption: General Workflow for Reductive Amination

Reductive Amination of 5-Methylhexanal

Materials:

-

5-Methylhexanal

-

Ammonium (B1175870) chloride (NH₄Cl) or aqueous ammonia (NH₃)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether or Dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (B78521) (NaOH), 1M solution

-

Deionized water

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylhexanal (1 equivalent) in methanol.

-

Add a solution of ammonium chloride (1.5 equivalents) in aqueous ammonia or a methanolic solution of ammonia.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting aldehyde.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

-

Workup:

-

Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2). This will neutralize any unreacted sodium borohydride and form the ammonium salt of the product.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add deionized water to the residue and wash with diethyl ether or dichloromethane to remove any unreacted aldehyde and other non-basic impurities.

-

Basify the aqueous layer to pH >12 by the slow addition of 1M NaOH at 0 °C.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by fractional distillation under reduced pressure.

-

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2] It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

The hydrochloride salt of this compound is reported to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]

Conclusion

This compound is a valuable branched-chain primary amine with applications in organic synthesis. This guide has provided a detailed overview of its chemical structure, identifiers, and computed physicochemical properties. While experimental data is sparse, predicted spectroscopic data offers a reliable guide for its characterization. The provided experimental protocol for its synthesis via reductive amination offers a practical and efficient route for its preparation in a laboratory setting. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

- 1. This compound | 4746-31-0 | Benchchem [benchchem.com]

- 2. This compound | C7H17N | CID 15267850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H17N) [pubchemlite.lcsb.uni.lu]

- 4. N-methylhexan-1-amine [stenutz.eu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound hydrochloride | C7H18ClN | CID 53534931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ics-ir.org [ics-ir.org]

- 8. scispace.com [scispace.com]

- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylhexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The physicochemical properties of 5-Methylhexan-1-amine are summarized in the table below. It is important to note that a majority of the quantitative data presented are computationally predicted values, sourced from reputable chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N | ChemScene[1] |

| Molecular Weight | 115.22 g/mol | PubChem[2], ChemScene[1] |

| Physical State | Liquid (at room temperature) | |

| Boiling Point | Not experimentally determined | |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Solubility | Expected to be soluble in organic solvents and potentially have some solubility in water.[3] | |

| pKa of Conjugate Acid (RNH₃⁺) | Not experimentally determined; expected to be in the range of primary alkylamines (approx. 10.6-10.7).[3] | |

| logP (XLogP3-AA) | 1.9 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | ChemScene[1] |

| Rotatable Bond Count | 4 | ChemScene[1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and potential application of physicochemical data. The following sections outline protocols for the determination of key properties of this compound and a common synthetic route.

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property. A standard method for its determination is by distillation.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: As the liquid boils, the vapor will rise and come into contact with the thermometer bulb. The temperature will stabilize at the boiling point of the substance.

-

Data Recording: Record the temperature at which a steady condensation rate is observed in the condenser. This temperature is the boiling point.

-

Pressure Correction: Note the atmospheric pressure during the experiment, as boiling points are pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (1 atm or 760 mmHg), a correction may be necessary.

Determination of pKa (Potentiometric Titration)

The pKa of the conjugate acid of an amine is a measure of its basicity.[3] Potentiometric titration is a precise method for its determination.

Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration in deionized water.

-

Titration Setup: Calibrate a pH meter and place the electrode in the amine solution. Use a burette to add a standard solution of a strong acid (e.g., HCl) in small, precise increments.

-

Data Collection: After each addition of the acid titrant, record the pH of the solution.

-

Titration Curve: Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This point corresponds to the inflection point of the titration curve.

Synthesis via Reductive Amination

A common and efficient method for the synthesis of primary amines is the reductive amination of an aldehyde. In the case of this compound, the precursor would be 5-methylhexanal (B128087).

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methylhexanal in a suitable solvent such as methanol (B129727).

-

Imine Formation: Add a solution of ammonia (B1221849) in methanol to the flask. The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture. This step reduces the imine to the corresponding primary amine.

-

Quenching and Extraction: After the reaction is complete, the mixture is quenched by the addition of water. The product is then extracted into an organic solvent (e.g., diethyl ether).

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Visualizations

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the synthesis of this compound.

Caption: Synthetic workflow for this compound via reductive amination.

References

An In-depth Technical Guide to 5-Methylhexan-1-amine (CAS: 4746-31-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexan-1-amine, with the CAS number 4746-31-0, is a primary aliphatic amine characterized by a branched hydrocarbon chain. As a member of the alkylamine family, its chemical behavior is primarily dictated by the nucleophilic and basic nature of its terminal amino group. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility as a building block in organic synthesis and its potential, though currently underexplored, role in medicinal chemistry. The structural isomerism of alkylamines can lead to significant differences in their biological activities, and as such, the specific properties of the 1-amino isomer are of particular interest.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates from reliable chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N | ChemScene[1] |

| Molecular Weight | 115.22 g/mol | ChemScene[1] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | isoheptylamine | ChemScene[1] |

| CAS Number | 4746-31-0 | ChemScene[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point (estimated) | ~150-160 °C | |

| Density (estimated) | ~0.76 g/cm³ | |

| Water Solubility | Moderately soluble | |

| XlogP | 1.9 | PubChem[2] |

| Topological Polar Surface Area | 26 Ų | PubChem[2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. However, based on its structure, the following characteristic spectral features are expected:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon adjacent to the amino group (downfield shift), the aliphatic chain protons, and the terminal isopropyl group protons.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each of the seven carbon atoms, with the carbon bonded to the nitrogen atom appearing at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum of this primary amine is expected to exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine), N-H bending vibrations around 1580-1650 cm⁻¹, and C-N stretching vibrations in the 1020-1250 cm⁻¹ range.[3]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for an aliphatic amine.

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The two primary methods are reductive amination and direct amination.

Reductive Amination of 5-Methylhexanal

Reductive amination is a versatile and widely used method for synthesizing amines.[3] This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

-

Imine Formation: 5-Methylhexanal is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. An excess of ammonia (in the form of ammonium (B1175870) hydroxide (B78521) or ammonia gas) is added to the solution. The reaction mixture is stirred, often with mild heating, to facilitate the formation of the corresponding imine. The removal of water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards imine formation.

-

Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is carefully added to the reaction mixture containing the in situ-formed imine. The reaction is stirred until the reduction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude this compound can be purified by distillation.

Direct Amination of 5-Methylhexan-1-ol

Direct amination offers a more atom-economical route to amines by directly converting an alcohol to an amine.[3] This method typically requires a catalyst and more forcing reaction conditions.

Experimental Protocol: Direct Amination

-

Reaction Setup: 5-Methylhexan-1-ol, a suitable catalyst (e.g., a supported metal catalyst like Raney nickel or a transition metal complex), and a source of ammonia are placed in a high-pressure reactor.

-

Reaction Conditions: The reactor is pressurized with hydrogen gas (if a reductive amination catalyst is used) and heated to an elevated temperature. The specific conditions of temperature and pressure will depend on the chosen catalyst.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the catalyst is removed by filtration. The reaction mixture is then worked up similarly to the reductive amination protocol, with the final product being purified by distillation.

Reactivity and Potential Applications

The primary amine functionality of this compound makes it a versatile intermediate in organic synthesis. Its lone pair of electrons on the nitrogen atom allows it to act as both a nucleophile and a base.

Nucleophilic Reactions

-

Alkylation: this compound can be alkylated by reacting with alkyl halides to form secondary and tertiary amines.

-

Acylation: It readily reacts with acyl chlorides or anhydrides to form stable amide derivatives.

-

Reaction with Carbonyls: As seen in its synthesis, it can react with aldehydes and ketones to form imines, which can be further reduced or used as intermediates in other transformations.

Basicity

As a primary alkylamine, this compound is a weak base and can react with acids to form the corresponding ammonium salts. This property is often utilized to improve the water solubility and crystallinity of amine-containing compounds.

Applications in Drug Development and Research

While there is limited specific information in the public domain regarding the biological activity of this compound, branched-chain primary amines are recognized as important pharmacophores and building blocks in the synthesis of bioactive molecules.[3] The lipophilic character imparted by the branched hexyl chain, combined with the reactive amino group, makes it a potentially useful scaffold for the development of new chemical entities.

It is important to distinguish this compound from its isomers, such as methylhexanamine (1,3-dimethylamylamine or DMAA), which is a known stimulant and sympathomimetic agent.[1] The pharmacological properties of these isomers can vary significantly. Another isomer, 5-methylhexan-2-amine, is listed as a prohibited substance by the World Anti-Doping Agency.[4] There is currently no evidence to suggest that this compound shares these properties.

The primary utility of this compound in a research and drug development context is likely as a starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its branched structure can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

Safety Information

This compound is classified as a hazardous substance. It is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a primary aliphatic amine with potential as a versatile building block in organic synthesis. Its synthesis can be achieved through established methods such as reductive amination and direct amination. The reactivity of its primary amine group allows for a variety of chemical transformations, making it a useful intermediate for the preparation of more complex molecules. While its specific biological activities have not been extensively reported, the structural features of this compound suggest its potential utility in the design and synthesis of novel therapeutic agents. Further research is warranted to fully explore the pharmacological profile of this compound and its derivatives.

References

Synthesis of 5-Methylhexan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic routes for the production of 5-methylhexan-1-amine, a valuable branched-chain primary amine intermediate in organic synthesis. The document provides a comparative analysis of the methodologies, detailed experimental protocols, and relevant physicochemical data to assist researchers in the selection and execution of the most suitable synthetic pathway for their applications.

Introduction

This compound is a chiral aliphatic amine with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its branched isoheptyl structure imparts unique properties to molecules incorporating this moiety. The selection of an appropriate synthetic route is crucial and depends on factors such as substrate availability, scalability, cost, and desired purity. This guide focuses on two robust and widely applicable methods: the reductive amination of 5-methylhexanal (B128087) and the reduction of 5-methylhexanenitrile.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the reactants and the final product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 5-Methylhexanal | C₇H₁₄O | 114.19 | 141.2 - 151 | 0.805 - 0.817[1][2] |

| 5-Methylhexanenitrile | C₇H₁₃N | 111.18 | 172.1 | 0.806[3] |

| This compound | C₇H₁₇N | 115.22 | ~155-157 (estimated) | ~0.77 (estimated) |

Route 1: Reductive Amination of 5-Methylhexanal

This pathway involves the reaction of 5-methylhexanal with ammonia (B1221849) to form an intermediate imine, which is subsequently reduced to the target primary amine. This method is highly versatile and can be adapted for various scales of production.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Methylhexan-1-amine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For professionals in research, science, and drug development, a thorough understanding of NMR spectral data is critical for compound identification, purity assessment, and structural elucidation. This guide provides a detailed prediction of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, a primary aliphatic amine. The predicted data is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the influence of electronic effects.

Molecular Structure Analysis

This compound possesses a seven-carbon backbone with a primary amine group at one terminus and a methyl branch at the C5 position. The presence of the electronegative nitrogen atom and the varied hydrocarbon environments along the alkyl chain results in a distinct set of signals in both ¹H and ¹³C NMR spectra. Identifying the unique, or chemically non-equivalent, protons and carbons is the first step in predicting the spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit seven distinct signals. The chemical shift (δ) is influenced by the proximity to the electron-withdrawing amine group, with protons closer to the nitrogen appearing further downfield.[1][2] The signal's multiplicity is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule. The integration value corresponds to the number of protons giving rise to the signal.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | ~ 2.7 | Triplet (t) | 2H |

| H-2 | ~ 1.4 - 1.5 | Multiplet (m) | 2H |

| H-3 | ~ 1.2 - 1.3 | Multiplet (m) | 2H |

| H-4 | ~ 1.1 - 1.2 | Multiplet (m) | 2H |

| H-5 | ~ 1.5 - 1.6 | Multiplet (m) | 1H |

| H-6 (CH₃) | ~ 0.8 - 0.9 | Doublet (d) | 6H |

| -NH₂ | ~ 1.0 - 2.5 (broad) | Singlet (s, broad) | 2H |

-

H-1 Protons: These protons are on the carbon adjacent (alpha) to the nitrogen atom. The electron-withdrawing effect of nitrogen deshields these protons, shifting them downfield to approximately 2.7 ppm.[1][2] They are coupled to the two H-2 protons, resulting in a triplet.

-

H-2, H-3, and H-4 Protons: These methylene (B1212753) protons are part of the alkyl chain and will appear in the typical aliphatic region of the spectrum.[3][4] Their signals are expected to be complex multiplets due to coupling with neighboring protons.

-

H-5 Proton: This methine proton is coupled to the adjacent methylene protons (H-4) and the six protons of the two methyl groups (H-6), leading to a complex multiplet.

-

H-6 Protons: The two methyl groups at the C5 position are equivalent and will produce a single signal. They are coupled to the single H-5 proton, resulting in a doublet. These protons are furthest from the amine group and are therefore the most shielded, appearing furthest upfield.

-

-NH₂ Protons: The protons of the primary amine group typically appear as a broad singlet.[1] Their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms. The chemical shift of each carbon is influenced by its hybridization and the electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~ 40 - 45 |

| C-2 | ~ 30 - 35 |

| C-3 | ~ 25 - 30 |

| C-4 | ~ 35 - 40 |

| C-5 | ~ 25 - 30 |

| C-6 (CH₃) | ~ 20 - 25 |

-

C-1: This carbon is directly attached to the electronegative nitrogen atom, causing it to be the most deshielded carbon in the alkyl chain, with a predicted chemical shift in the range of 40-45 ppm.[1]

-

C-2, C-3, C-4, C-5: These carbons constitute the backbone of the molecule and will resonate in the typical alkane region of the ¹³C NMR spectrum.[5][6]

-

C-6: The two equivalent methyl carbons at the C5 position will give rise to a single signal in the most upfield region of the spectrum, as they are the most shielded carbons.

Experimental Protocols

To acquire the actual NMR spectra of this compound, the following general experimental protocol would be employed:

-

Sample Preparation: A solution of this compound would be prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Instrument Setup: The experiment would be performed on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). The instrument would be tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment would be conducted. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment, such as a power-gated decouple sequence, would be used to obtain a spectrum with single lines for each carbon. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. The signals would then be integrated (for ¹H NMR) and their chemical shifts determined relative to the TMS standard.

Visualization of Molecular Structure and Proton Coupling

The following diagram, generated using the DOT language, illustrates the structure of this compound and highlights the key proton environments and their adjacent relationships that lead to the predicted splitting patterns in the ¹H NMR spectrum.

Structure and ¹H NMR coupling in this compound.

The predicted ¹H and ¹³C NMR spectra of this compound provide a foundational dataset for its structural characterization. This in-depth guide offers researchers, scientists, and drug development professionals a clear and concise reference for the anticipated spectral features of this molecule. The tabulated data and structural visualization serve as practical tools for the interpretation of experimental NMR data, facilitating efficient and accurate compound analysis in a professional laboratory setting. The provided experimental outline further ensures that high-quality, reproducible data can be obtained.

References

- 1. Video: NMR Spectroscopy Of Amines [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alkanes | OpenOChem Learn [learn.openochem.org]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Boiling Point and Solubility of Branched Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the effects of alkyl chain branching on the boiling point and aqueous solubility of primary amines. Understanding these fundamental physical properties is critical for professionals in chemical research and pharmaceutical development, as they influence purification processes, reaction kinetics, formulation, and bioavailability.

Boiling Points of Branched Primary Amines

The boiling point of a compound is determined by the strength of its intermolecular forces. For primary amines, these forces are primarily hydrogen bonds and van der Waals dispersion forces.

Core Principles of Intermolecular Forces in Amines

Primary amines (R-NH₂) can act as both hydrogen bond donors (via the N-H bonds) and acceptors (via the nitrogen's lone pair of electrons). This capacity for hydrogen bonding results in significantly higher boiling points for primary amines compared to nonpolar alkanes of similar molecular weight. However, since nitrogen is less electronegative than oxygen, the N-H---N hydrogen bonds in amines are weaker than the O-H---O bonds in alcohols, leading to lower boiling points than corresponding alcohols.

The Effect of Alkyl Chain Branching

For isomeric primary amines, the degree of branching in the alkyl chain has a predictable effect on the boiling point.

-

Van der Waals Forces and Surface Area: As the degree of branching increases, the molecule becomes more compact and spherical. This reduces the available surface area for intermolecular contact. Since van der Waals forces are dependent on surface area, a reduction in surface area leads to weaker dispersion forces.

-

Boiling Point Trend: With weaker overall intermolecular forces, less energy is required to overcome them and transition the substance from a liquid to a gaseous phase. Consequently, increased branching leads to a lower boiling point among isomeric primary amines. The straight-chain isomer will consistently have the highest boiling point in a set of isomers.[1]

Comparative Data: Boiling Points of Isomeric Amines

The following table summarizes the boiling points for the primary amine isomers of butane (B89635) and pentane, illustrating the effect of branching.

| Compound Name | Structure | Type | Boiling Point (°C) |

| C₄H₁₁N Isomers | |||

| Butan-1-amine (n-Butylamine) | CH₃(CH₂)₃NH₂ | Straight-chain | 78 °C[2] |

| Butan-2-amine (sec-Butylamine) | CH₃CH(NH₂)CH₂CH₃ | Branched | 63 °C[3] |

| 2-Methylpropan-1-amine (Isobutylamine) | (CH₃)₂CHCH₂NH₂ | Branched | 68-69 °C |

| 2-Methylpropan-2-amine (tert-Butylamine) | (CH₃)₃CNH₂ | Highly Branched | 44-46 °C[4] |

| C₅H₁₃N Isomers | |||

| Pentan-1-amine (n-Pentylamine) | CH₃(CH₂)₄NH₂ | Straight-chain | 104 °C[5] |

| Pentan-2-amine | CH₃CH(NH₂)(CH₂)₂CH₃ | Branched | 90 °C |

| 3-Methylbutan-1-amine (Isopentylamine) | (CH₃)₂CH(CH₂)₂NH₂ | Branched | 95 °C |

| 2,2-Dimethylpropan-1-amine (Neopentylamine) | (CH₃)₃CCH₂NH₂ | Highly Branched | 83-85 °C |

Data sourced from NIST and PubChem where available; some values are from chemical suppliers and may represent a small range.

Visualization: Factors Influencing Boiling Point

The logical relationship between molecular structure and boiling point is illustrated below.

Aqueous Solubility of Branched Primary Amines

The solubility of amines in water depends on the balance between the hydrophilic (water-loving) amino group and the hydrophobic (water-fearing) alkyl chain.

Core Principles of Amine Solubility

The primary amine functional group (-NH₂) is polar and capable of forming hydrogen bonds with water molecules.[6] The nitrogen's lone pair can accept a hydrogen from water, and the N-H protons can be donated to water's oxygen. This interaction promotes solubility. Conversely, the nonpolar alkyl chain disrupts the hydrogen-bonding network of water and does not interact favorably, which hinders solubility. For straight-chain primary amines, solubility in water decreases significantly as the carbon chain length increases beyond five or six carbons.[7][8]

The Effect of Alkyl Chain Branching

Unlike with boiling points, branching in the alkyl chain tends to increase the solubility of primary amines in water.

-

Hydrophobic Surface Area: Branching makes the alkyl group more compact. This reduction in the surface area of the hydrophobic portion of the molecule lessens its disruptive effect on the water's hydrogen-bonding network.

-

Solubility Trend: By minimizing the hydrophobic character, branching allows the hydrophilic -NH₂ group to dominate the molecule's interaction with water, leading to greater solubility compared to a straight-chain isomer of the same molecular weight.

Comparative Data: Aqueous Solubility of Isomeric Amines

Quantitative solubility data for a full range of branched amines is sparse, but trends can be established. Amines with four or fewer carbons are generally miscible with water, masking the effect of branching.[9] The effect becomes more apparent with longer chains.

| Compound Name | Structure | Type | Water Solubility ( g/100 mL) |

| C₄H₁₁N Isomers | |||

| Butan-1-amine (n-Butylamine) | CH₃(CH₂)₃NH₂ | Straight-chain | Miscible[2][10] |

| Butan-2-amine (sec-Butylamine) | CH₃CH(NH₂)CH₂CH₃ | Branched | Miscible / Very Soluble[3] |

| 2-Methylpropan-1-amine (Isobutylamine) | (CH₃)₂CHCH₂NH₂ | Branched | Miscible |

| 2-Methylpropan-2-amine (tert-Butylamine) | (CH₃)₃CNH₂ | Highly Branched | Miscible |

| C₅H₁₃N Isomers | |||

| Pentan-1-amine (n-Pentylamine) | CH₃(CH₂)₄NH₂ | Straight-chain | Moderately Soluble / Miscible[11] |

| 2,2-Dimethylpropan-1-amine (Neopentylamine) | (CH₃)₃CCH₂NH₂ | Highly Branched | Soluble |

Note: For C4 and C5 amines, most isomers are highly soluble or miscible. The trend of increased solubility with branching becomes more pronounced for amines with more than six carbon atoms where the linear isomers are only slightly soluble.

Visualization: Factors Influencing Aqueous Solubility

The interplay between hydrophilic and hydrophobic effects is diagrammed below.

Experimental Protocols

The following sections detail generalized methodologies for determining the boiling point and solubility of branched primary amines.

Determination of Boiling Point (Micro-Scale Method)

This method is suitable for small sample volumes.[12][13]

Apparatus:

-

Small test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil, or a metal heating block)

-

Clamp and stand

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of the liquid amine to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in the heating bath (Thiele tube or heating block), ensuring the rubber band is above the oil level.

-

Initial Heating: Heat the apparatus gently. A slow stream of bubbles will emerge from the capillary tube as trapped air expands.

-

Reaching Boiling Point: Increase the heating rate slightly until a rapid, continuous stream of bubbles emerges from the capillary. This indicates the liquid's vapor pressure equals the atmospheric pressure.

-

Measurement: Stop heating. The bubble stream will slow and then stop. The liquid will then be drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point of the sample. Record this temperature.

-

Cooling and Cleanup: Allow the apparatus to cool completely before disassembling and cleaning.

Determination of Aqueous Solubility

3.2.1 Qualitative Solubility Test [9][14][15]

This method quickly determines if an amine is soluble, partially soluble, or insoluble in water.

Apparatus:

-

Small test tubes (e.g., 13x100 mm)

-

Pipettes or droppers

-

Vortex mixer or stirring rod

Procedure:

-

Preparation: Add approximately 2 mL of deionized water to a clean test tube.

-

Sample Addition: Add 5 drops (or ~100 mg if solid) of the amine to the water.

-

Mixing: Vigorously mix the contents for 30-60 seconds using a vortex mixer or by flicking the test tube.

-

Observation: Allow the mixture to stand for 1-2 minutes. Observe the solution.

-

Soluble/Miscible: A clear, homogeneous solution forms.

-

Partially Soluble: The solution is cloudy, or a second layer is present but smaller than the initial volume of amine added.

-

Insoluble: Two distinct layers are present, or solid particles do not dissolve.

-

-

pH Test: If the amine is soluble or partially soluble, test the pH of the solution using pH paper. A basic pH (typically 8 or higher) is indicative of an amine.

3.2.2 Quantitative Solubility Determination (Titration Method - for basic amines)

This protocol provides a numerical value for solubility.

Apparatus:

-

Saturated solution preparation: Sealed flask, magnetic stirrer, and temperature-controlled bath.

-

Titration equipment: Burette, beaker, pH meter or indicator.

-

Standardized acidic solution (e.g., 0.1 M HCl).

-

Filter apparatus (e.g., syringe with a 0.45 µm filter).

Procedure:

-

Prepare Saturated Solution: Add an excess amount of the amine to a known volume of deionized water in a sealed flask. Stir the mixture vigorously in a temperature-controlled bath for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Turn off the stirrer and allow the undissolved amine to settle.

-

Sample Collection: Carefully withdraw a known volume (e.g., 10.0 mL) of the clear, supernatant aqueous layer using a volumetric pipette. Pass the solution through a syringe filter to remove any suspended microdroplets or particles.

-

Titration: Transfer the filtered sample to a beaker. Add a few drops of a suitable indicator or use a calibrated pH meter. Titrate the amine solution with the standardized HCl solution until the endpoint is reached.

-

Calculation: Use the volume and concentration of the HCl titrant to calculate the moles of amine in the sample. Convert this to a concentration, typically expressed in g/100 mL or mol/L.

Visualization: Experimental Workflow for Solubility Testing

The workflow for the qualitative determination of solubility is outlined below.

References

- 1. 8 constitutional isomers of molecular formula C4H11N names structural aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C4H11N uses applications doc brown's advanced organic chemistry notes [docbrown.info]

- 2. Butylamine CAS#: 109-73-9 [m.chemicalbook.com]

- 3. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. n-Butylamine - Wikipedia [en.wikipedia.org]

- 11. Pentylamine - Wikipedia [en.wikipedia.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chemhaven.org [chemhaven.org]

- 15. www1.udel.edu [www1.udel.edu]

5-Methylhexan-1-amine: A Technical Guide to Safe Handling and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 5-methylhexan-1-amine (CAS No: 4746-31-0). Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks in a laboratory or research setting. This guide synthesizes available data on its chemical and physical properties, toxicity, and provides detailed procedural recommendations for its safe use, storage, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous chemical, presenting multiple risks that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this substance.[1]

Signal Word: Danger[1]

GHS Pictograms:

-

🔥 Flame: Flammable liquid and vapor.

-

corrosive Corrosion: Causes severe skin burns and eye damage.

-

skull_and_crossbones Skull and Crossbones: Toxic in contact with skin and harmful if swallowed.

Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H302: Harmful if swallowed.[1]

-

H311: Toxic in contact with skin.[1]

-

H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet provided by the supplier and should be consulted before handling.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in public literature, the following table summarizes its known and computed properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N | PubChem[1] |

| Molecular Weight | 115.22 g/mol | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| CAS Number | 4746-31-0 | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Isoheptylamine | ChemScene[2] |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Note: Specific quantitative data such as boiling point, flash point, density, and vapor pressure for this compound are not consistently available across publicly accessible safety data sheets and chemical databases. It is highly recommended to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed information.

Toxicological Information

This compound is classified as toxic and corrosive. Exposure can lead to severe health effects.

| Exposure Route | Hazard Classification | Effects |

| Dermal (Skin Contact) | Acute Toxicity, Dermal - Category 3 | Toxic in contact with skin. Causes severe skin burns.[1] |

| Oral (Ingestion) | Acute Toxicity, Oral - Category 4 | Harmful if swallowed. Causes severe burns to the gastrointestinal tract. |

| Inhalation | Not Classified (Insufficient Data) | Vapors may be irritating to the respiratory tract. |

| Eye Contact | Serious Eye Damage - Category 1 | Causes serious eye damage. |

Experimental Protocols for Safe Handling

Due to the flammable, corrosive, and toxic nature of this compound, the following detailed protocols must be followed.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any signs of degradation before use.

-

Body Protection: A chemical-resistant lab coat or apron must be worn. For larger quantities, a chemical-resistant suit may be necessary.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a respirator with an appropriate cartridge for organic amines should be used.

Dispensing and Handling Protocol

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Have a spill kit readily accessible.

-

Clear the work area of any unnecessary items and ignition sources.

-

Verify that an emergency eyewash and safety shower are accessible and operational.

-

-

Dispensing:

-

Ground all containers and equipment to prevent static discharge.

-

Use only non-sparking tools.

-

When transferring, pour slowly and carefully to avoid splashing. Use a funnel where appropriate.

-

Keep the container tightly closed when not in use.

-

Storage Protocol

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed.[3]

-

Store in a designated corrosives cabinet.

-

Segregate from incompatible materials such as oxidizing agents, acids, and sources of ignition.[4]

Spill and Emergency Procedures

-

Minor Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a sealed, labeled waste container.

-

Decontaminate the area with a suitable cleaning agent.

-

-

Major Spill (outside a fume hood):

-

Evacuate the area immediately.

-

Alert emergency personnel.

-

If safe to do so, close the doors to the affected area to contain vapors.

-

Do not attempt to clean up a major spill without appropriate training and equipment.

-

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

Workflow and Pathway Diagrams

The following diagrams illustrate the safe handling workflow and logical relationships for managing this compound in a research environment.

Caption: Workflow for the safe handling of this compound.

Caption: First aid response pathway for this compound exposure.

References

A Technical Guide to the Nucleophilic Character of 5-Methylhexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the nucleophilic properties of 5-Methylhexan-1-amine (IUPAC name: this compound), a branched primary alkylamine. The content herein is based on established principles of organic chemistry and extrapolated data from structurally similar amines.

Introduction to Nucleophilicity

Nucleophilicity is a kinetic measure of a chemical species' ability to donate an electron pair to an electrophile, forming a new covalent bond.[1][2][3] For amines, this property is primarily governed by the lone pair of electrons on the nitrogen atom.[4][5] this compound, as a primary amine, is a versatile nucleophile used in various chemical transformations.[4] Its reactivity is influenced by a combination of electronic and steric factors inherent to its molecular structure.

Structural and Electronic Factors Influencing Nucleophilicity

The nucleophilic character of this compound is determined by several key factors:

-

Inductive Effect: The isoheptyl alkyl group is electron-donating, which increases the electron density on the nitrogen atom.[1][5] This enhanced electron density makes the lone pair more available for donation to an electrophile, thereby increasing its nucleophilicity compared to ammonia.[5][6]

-

Steric Hindrance: While the alkyl chain provides an inductive push, it also introduces steric bulk around the nucleophilic nitrogen center. However, as a primary amine with a flexible alkyl chain, the steric hindrance at the nitrogen atom in this compound is relatively low. This allows for easier access to electrophilic centers compared to more sterically hindered secondary or tertiary amines.[1][7] Generally, for amines, nucleophilicity follows the trend: secondary > primary > tertiary, though this can be solvent-dependent and affected by steric bulk.[1][7]

-

Basicity: Nucleophilicity and basicity are related but distinct concepts.[3] Basicity is a thermodynamic measure of a compound's ability to accept a proton.[5] For a series of nucleophiles with the same attacking atom (in this case, nitrogen), stronger bases are often stronger nucleophiles.[3] Aliphatic amines like this compound are significantly more basic than aromatic amines.[5] The pKa of an amine's conjugate acid is a good indicator of its basicity; a higher pKa corresponds to a stronger base.[4]

Quantitative Data

| Property | This compound (Estimated) | 1-Hexylamine (Comparative) | 1-Heptylamine (Comparative) |

| Molecular Formula | C₇H₁₇N | C₆H₁₅N | C₇H₁₇N |

| Molecular Weight ( g/mol ) | 115.22[8] | 101.19[9] | 115.22[9] |

| pKa of Conjugate Acid (BH+) | ~10.6 - 10.7 | 10.56[9] | 10.67[9] |

| Mayr Nucleophilicity Parameter (N) * | ~13 | ~13.3 (for n-propylamine)[7] | Not Available |

Note: The Mayr Nucleophilicity Parameter (N) is a logarithmic scale where a higher number indicates greater nucleophilicity. The value for this compound is estimated based on similar primary amines like n-propylamine.[7] These values are illustrative and should be confirmed by experimental measurement.

Common Nucleophilic Reactions

The nucleophilic nitrogen of this compound can participate in a wide range of reactions, most notably nucleophilic substitution and addition reactions.

-

Nucleophilic Substitution (Sₙ2): It readily reacts with alkyl halides, where the amine acts as the nucleophile, displacing a halide to form a secondary amine.[4][10] This reaction is a cornerstone of amine synthesis and functionalization.[11][12] However, the secondary amine product is often more nucleophilic than the starting primary amine, which can lead to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts.[4][6] Using a large excess of the primary amine can favor the formation of the secondary amine.[11]

-

Nucleophilic Acyl Substitution: The amine can attack acyl halides, anhydrides, or esters to form amides.[5] This is a fundamental reaction in peptide synthesis and the creation of various functional materials.

-

Nucleophilic Addition: It can react with aldehydes and ketones to form an imine intermediate, which can then be reduced to a secondary amine in a process known as reductive amination.[4]

The following diagram illustrates the Sₙ2 reaction between this compound and an electrophile, such as an alkyl bromide.

Caption: Sₙ2 reaction pathway of this compound.

Experimental Protocols for Determining Nucleophilicity

The nucleophilicity of a compound is determined experimentally by measuring the rate of a specific reaction under controlled conditions. A common method is a competitive reaction or kinetic analysis.

This protocol describes the determination of the second-order rate constant for the reaction of this compound with a reference electrophile (e.g., a benzhydrylium ion, which has a strong chromophore).

1. Materials and Reagents:

-

This compound

-

Reference electrophile (e.g., diarylcarbenium ion precursor)

-

High-purity solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

Buffer solution (if pH control is needed)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Stopped-flow apparatus (for fast reactions)

2. Solution Preparation:

-

Prepare a stock solution of the reference electrophile in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁴ M).

-

Prepare a series of stock solutions of this compound in the same solvent at various concentrations (e.g., ranging from 0.01 M to 0.1 M). The amine should be in large excess to ensure pseudo-first-order kinetics.

3. Kinetic Measurement:

-

Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 20°C).

-

Generate the colored electrophile in the reaction cell if using a precursor (e.g., via laser flash photolysis).

-

Rapidly mix the electrophile solution with one of the amine solutions using a stopped-flow device.

-

Monitor the disappearance of the electrophile by recording the decrease in absorbance at its λ_max over time.

4. Data Analysis:

-

For each amine concentration, plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

-

Plot the obtained k_obs values against the corresponding concentrations of this compound.

-

The slope of this second plot will be the second-order rate constant (k₂) for the reaction, which is a direct measure of the nucleophilicity of this compound towards that specific electrophile.

The following diagram outlines the general workflow for the kinetic analysis described above.

Caption: Workflow for determining amine nucleophilicity.

Conclusion

This compound is a potent nucleophile whose reactivity is governed by a favorable combination of electronic enhancement from its alkyl chain and minimal steric hindrance at the primary amine center. Its nucleophilic character enables its participation in a broad spectrum of essential organic reactions, including Sₙ2 substitutions and acyl transfers. The provided protocols and theoretical framework offer a basis for further investigation and application of this versatile compound in research and development.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | 4746-31-0 | Benchchem [benchchem.com]

- 5. Basicity and Nucleophilicity of Amines | Algor Cards [cards.algoreducation.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound | C7H17N | CID 15267850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

- 11. savemyexams.com [savemyexams.com]

- 12. chemguide.co.uk [chemguide.co.uk]

Role of branched aliphatic primary amines in synthesis

An In-depth Technical Guide on the Role of Branched Aliphatic Primary Amines in Synthesis

Introduction

Branched aliphatic primary amines are fundamental structural motifs and critical building blocks in modern organic synthesis. Their unique steric and electronic properties make them invaluable in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] These compounds, characterized by a primary amino group attached to a secondary or tertiary carbon atom, serve as key intermediates, chiral auxiliaries, and catalysts.[3][4] Their presence in a vast number of bioactive molecules underscores the importance of developing robust and efficient synthetic methodologies for their preparation.[1][5] This guide provides a technical overview of the pivotal roles of branched aliphatic primary amines, focusing on core synthetic methodologies, quantitative data from key reactions, and detailed experimental protocols.

Core Synthetic Methodologies and Applications

The synthesis of α-branched amines is a significant challenge in chemical synthesis.[1] Methodologies often focus on controlling stereochemistry and achieving high yields with diverse substrates. Key strategies include the reductive amination of ketones, nucleophilic addition to imines, transition-metal-catalyzed reactions, and enzymatic processes.

Reductive Amination of Ketones

Reductive amination is a cornerstone method for synthesizing α-branched amines. This reaction typically involves the condensation of a ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine intermediate, which is then reduced in situ to the corresponding amine.

A significant challenge is the control of selectivity, as over-alkylation can lead to secondary and tertiary amine byproducts.[6] Modern methods utilize specific catalysts and reagents to achieve high chemoselectivity for the desired primary amine. For instance, treatment of ketones with ammonia and titanium(IV) isopropoxide, followed by reduction with sodium borohydride (B1222165), allows for a highly chemoselective mono-alkylation of ammonia.[6]

Logical Relationship: Reductive Amination Pathway

Caption: General workflow for the synthesis of branched primary amines via reductive amination.

Quantitative Data: Reductive Amination of Ketones

The following table summarizes the results for the reductive mono-alkylation of ammonia using various ketones.

| Entry | Ketone | Product | Yield (%) | Reference |

| 1 | Cyclohexanone (B45756) | Cyclohexylamine | 91 | [6] |

| 2 | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexylamine | 93 | [6] |

| 3 | 2-Heptanone | 2-Aminoheptane | 85 | [6] |

| 4 | Acetophenone | 1-Phenylethanamine | 88 | [6] |

Experimental Protocol: Reductive Amination of Cyclohexanone [6]

-

To a solution of cyclohexanone (1.0 mmol) in ethanol (B145695) (5 mL), add a 7N solution of ammonia in methanol (B129727) (2.0 mL, 14 mmol) and titanium(IV) isopropoxide (0.44 mL, 1.5 mmol).

-

Stir the resulting mixture at room temperature for 12 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (76 mg, 2.0 mmol) in one portion.

-

Allow the reaction to warm to room temperature and stir for an additional 6 hours.

-

Quench the reaction by the dropwise addition of 2N aqueous NaOH (5 mL).

-

Extract the aqueous layer with dichloromethane (B109758) (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford cyclohexylamine.

Asymmetric Nickel-Catalyzed Enantioconvergent Couplings

Chiral dialkyl carbinamines are important motifs in chemistry and biology.[7] Nickel-catalyzed enantioconvergent methods provide powerful tools for their synthesis, allowing the use of racemic starting materials to produce enantioenriched products. One such method involves the coupling of an alkylzinc reagent with a racemic N-hydroxyphthalimide (NHP) ester derived from an α-amino acid.[7]

Caption: Synthesis of α-tertiary amines via quinone-mediated C-H functionalization.

This platform is broadly applicable and scalable, enabling α-alkylation, α-arylation, and α-cyanation, and has been successfully applied in the synthesis of active pharmaceutical ingredients (APIs). [8][9] Quantitative Data: α-Alkylation of α-Branched Primary Amines [9]

| Entry | Starting Amine | Organometallic Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Phenylethanamine | MeMgBr | 2-Phenylpropan-2-amine (Phentermine) | 85 |

| 2 | Valinol methyl ether | PhMgBr | 1-Methoxy-3-methyl-1-phenylbutan-2-amine | 78 |

| 3 | 1-Cyclohexylethanamine | AllylMgBr | 1-Cyclohexyl-2-methylpent-4-en-2-amine | 72 |

| 4 | 1-(4-Fluorophenyl)ethanamine | EtMgBr | 2-(4-Fluorophenyl)butan-2-amine | 81 |

Experimental Protocol: Synthesis of Phentermine via α-C-H Functionalization [9]

-

To a solution of (±)-1-phenylethanamine (1.0 equiv) in toluene (B28343) (0.2 M) at room temperature, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.2 equiv).

-

Stir the mixture for 16 hours at room temperature to ensure complete formation of the ketimine intermediate.

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 3.0 equiv) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Separate the layers and wash the aqueous layer with diethyl ether.

-

Basify the aqueous layer to pH > 12 with 6 M NaOH and extract with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford phentermine as the product.

Applications in Drug Development and Industry

Branched aliphatic primary amines are ubiquitous in pharmaceuticals and agrochemicals. [10][11][12][13]* Isopropylamine is a building block for numerous herbicides, including atrazine (B1667683) and glyphosate, and pharmaceuticals like the beta-blocker propranolol. [10][12]* tert-Butylamine is used to prepare rubber accelerators and various pesticides. [11][14]In pharmacology, it is used as a counterion in drugs such as perindopril (B612348) erbumine. [11]* Neopentylamine serves as a building block in the synthesis of experimental drugs and corrosion inhibitors. [15][16][17]* Chiral α-branched amines are crucial components of many blockbuster drugs, including the anti-diabetic medication Sitagliptin and the antidepressant Sertraline. [18][19]The stereochemistry at the amine-bearing carbon is often critical for biological activity, making asymmetric synthesis a vital area of research. [18][20]

Conclusion

Branched aliphatic primary amines are more than simple building blocks; they are enabling structures that impart crucial properties to a wide range of functional molecules. The development of sophisticated synthetic methods, from classic reductive aminations to modern transition-metal-catalyzed C-H functionalizations and biocatalytic routes, has expanded the synthetic chemist's toolbox. These advancements allow for the efficient and stereocontrolled synthesis of increasingly complex amine architectures, directly impacting the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. The continued innovation in this field promises to further enhance our ability to construct intricate molecular designs for future scientific challenges.

References

- 1. Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firsthope.co.in [firsthope.co.in]

- 3. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. alfachemic.com [alfachemic.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 7. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Primary α-tertiary amine synthesis via α-C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. guidechem.com [guidechem.com]

- 11. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 12. Isopropylamine - Wikipedia [en.wikipedia.org]

- 13. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 14. TERT BUTYLAMINE FOR SYNTHESIS 99% | Oman CHEMICAL [omanchem.com]

- 15. Neopentylamine - Wikipedia [en.wikipedia.org]

- 16. CAS 5813-64-9: Neopentylamine | CymitQuimica [cymitquimica.com]

- 17. Neopentylamine [myskinrecipes.com]

- 18. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Potential Biological Activities of 5-Methylhexan-1-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide explores the potential biological activities of 5-Methylhexan-1-amine derivatives based on the known activities of structurally related compounds. As of the date of this document, there is a notable lack of published research specifically detailing the biological profile of this compound and its derivatives. Therefore, the information presented herein, including quantitative data and signaling pathways, should be considered hypothetical and for illustrative purposes to guide future research.

Introduction

This compound is a branched-chain primary aliphatic amine. The presence of the primary amine group offers a reactive site for the synthesis of a wide array of derivatives, which could significantly alter the molecule's physicochemical properties and confer biological activity.[1] While direct structure-activity relationship (SAR) studies on this compound are not currently available in scientific literature, the biological activities of structurally analogous compounds, such as other branched-chain and long-chain alkylamines, provide a foundation for predicting potential therapeutic applications and areas for investigation.[1]

This technical guide will explore three potential areas of biological activity for this compound derivatives: sympathomimetic, antimicrobial, and cytotoxic activities. For each area, this guide will present hypothetical data, detailed experimental protocols for investigation, and visualizations of relevant pathways and workflows.

Potential Sympathomimetic Activity

The structural similarity of potential this compound derivatives to known sympathomimetic amines, such as methylhexanamine (DMAA), suggests a potential for interaction with the sympathetic nervous system.[2] Sympathomimetic compounds mimic the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, which can lead to physiological responses such as increased heart rate, blood pressure, and bronchodilation.[3][4][5]

Hypothetical Data Presentation

The following table summarizes hypothetical quantitative data for a series of N-substituted this compound derivatives, illustrating potential potencies at adrenergic receptors. This data is extrapolated from known structure-activity relationships of other sympathomimetic amines where substitution on the amine nitrogen can modulate receptor selectivity and potency.[3]

| Compound ID | R Group (Substitution on Amine) | α1-Adrenergic Receptor Binding Affinity (Ki, nM) | β2-Adrenergic Receptor Agonist Potency (EC50, nM) |

| 5-MHA-001 | -H (Parent Compound) | >10,000 | >10,000 |

| 5-MHA-002 | -CH3 | 850 | 1200 |

| 5-MHA-003 | -CH2CH3 | 720 | 950 |

| 5-MHA-004 | -CH(CH3)2 | 1500 | 2500 |

| 5-MHA-005 | -CH2-Phenyl | 450 | 600 |

Experimental Protocols

Objective: To determine the binding affinity of this compound derivatives to α1- and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing recombinant human α1- or β2-adrenergic receptors.

-

Radioligands: [3H]-Prazosin (for α1), [3H]-CGP-12177 (for β2).

-

Test compounds (this compound derivatives).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Non-specific binding competitor (e.g., phentolamine (B1677648) for α1, propranolol (B1214883) for β2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or buffer (for total binding) or a high concentration of the non-specific competitor (for non-specific binding).

-

Incubate at room temperature for 60-90 minutes.

-